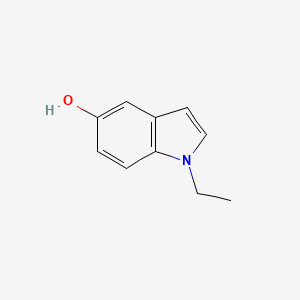

1-Ethyl-1H-indol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-1H-indol-5-ol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indol-5-ol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Heck reaction, where aryl triflates react with alkenes in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and nitro groups are commonly used.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated and nitro-substituted indoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Ethyl-1H-indol-5-ol is significant in the development of pharmaceutical compounds. Indole derivatives are known for their diverse biological activities, making them valuable in drug discovery.

Therapeutic Properties

- Anticancer Activity : Research indicates that indole derivatives can exhibit potent anticancer properties. For instance, compounds derived from the indole scaffold have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

- Antiviral and Antimicrobial Effects : Indole derivatives, including this compound, have demonstrated antiviral and antimicrobial activities. Studies have reported that these compounds can inhibit the growth of various pathogens, suggesting their potential as therapeutic agents against infections .

- Neuropharmacology : The compound's interaction with serotonin receptors, particularly the 5-HT1F receptor, suggests its potential role in treating neurological disorders. Agonists of this receptor have been linked to analgesic effects and modulation of migraine-related pathways .

Biological Research

The compound is utilized in biological studies to understand cellular mechanisms and interactions.

Cellular Mechanisms

- Signal Transduction : this compound may influence various signaling pathways by interacting with neurotransmitter receptors and enzymes. This interaction is crucial for elucidating the role of indoles in cellular processes such as growth, differentiation, and apoptosis .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This property is essential for developing new therapeutic strategies targeting metabolic disorders .

Industrial Applications

The versatility of this compound extends to industrial applications.

Synthesis of Dyes and Pigments

Indole derivatives are often used as intermediates in synthesizing dyes and pigments due to their vibrant colors and stability. The unique structure of this compound allows for modifications that enhance its applicability in creating various colorants for textiles and plastics.

Anticancer Research

A study conducted by Spallarossa et al. synthesized a series of indole-based analogs that demonstrated significant pro-apoptotic potential against various cancer cell lines. The findings underscore the therapeutic promise of indole derivatives like this compound in cancer treatment .

Neuropharmacological Studies

Research on the 5-HT1F receptor has illustrated the compound's potential in treating migraines by modulating pain pathways. The efficacy of similar compounds in clinical settings emphasizes the relevance of this compound in neuropharmacology .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparación Con Compuestos Similares

- 1-Methyl-1H-indol-5-ol

- 1-Propyl-1H-indol-5-ol

- 1-Butyl-1H-indol-5-ol

Comparison: 1-Ethyl-1H-indol-5-ol is unique due to its specific ethyl substitution at the nitrogen atom of the indole ring. This substitution can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group may enhance its lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Actividad Biológica

1-Ethyl-1H-indol-5-ol is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an ethyl group at the nitrogen atom of the indole ring, which influences its chemical reactivity and biological activity. The substitution of an ethyl group instead of other alkyl groups (such as isopropyl) affects its lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may bind to specific receptors, influencing their activity and leading to various biological effects.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation and modulate pathways associated with inflammation and oxidative stress .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that indole derivatives, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a derivative showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .

- Antimicrobial Properties : The compound has shown activity against various pathogens, including bacteria and fungi. Its ability to inhibit microbial growth makes it a candidate for further development in antimicrobial therapies .

- Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes (e.g., COX-2), which are crucial in inflammatory processes .

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Testing :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-ethylindol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-11-6-5-8-7-9(12)3-4-10(8)11/h3-7,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTYDAWLZLQLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.